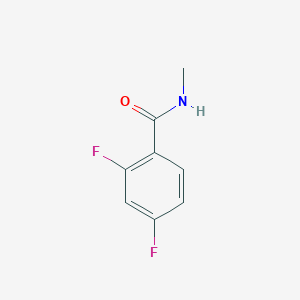![molecular formula C20H15BrFN3O3S B2882511 2-Amino-4-(5-bromo-2-fluorophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893291-51-5](/img/structure/B2882511.png)
2-Amino-4-(5-bromo-2-fluorophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including an amino group, a nitrile group, a pyrano ring, a benzothiazine ring, and a dioxide group. It also contains bromo and fluoro substituents. Similar compounds are often used in medicinal chemistry due to their potential biological activities .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, including the formation of the pyrano and benzothiazine rings, the introduction of the bromo and fluoro substituents, and the formation of the nitrile and dioxide groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrano and benzothiazine rings would give the molecule a rigid, cyclic structure. The bromo and fluoro substituents would likely be attached to the phenyl ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amino group could participate in reactions with acids or electrophiles, the nitrile group could undergo hydrolysis or reduction reactions, and the bromo and fluoro substituents could be replaced in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and halogen substituents could affect its solubility, boiling point, and melting point .Applications De Recherche Scientifique
Proteomics Research
This compound can be utilized in proteomics research for the study of protein interactions and functions. Its unique structure could potentially bind to specific proteins or enzymes, thereby aiding in the identification of new drug targets or the understanding of protein pathways .
Antiviral Activity
Indole derivatives, which share a similar structural motif with our compound, have been reported to possess antiviral activities. This suggests that our compound could be synthesized and tested for its efficacy against various viral infections, potentially leading to the development of new antiviral drugs .
Anti-inflammatory Applications
The indole scaffold is known for its anti-inflammatory properties. Therefore, this compound could be explored for its use in treating inflammatory conditions, possibly offering a new avenue for the development of anti-inflammatory medications .
Anticancer Research
Given the biological activity of similar compounds, there is a possibility that this molecule could exhibit anticancer properties. It could be used in the synthesis of novel chemotherapeutic agents or as a tool in cancer research to study tumor biology .
Antidiabetic Therapy
Compounds with a similar structure have been used in the treatment of type 2 diabetes mellitus. This compound could be investigated as a potential inhibitor of glucose transporters, contributing to the research and development of new antidiabetic drugs .
Antimicrobial Studies
The structural complexity of this compound makes it a candidate for antimicrobial studies. It could be tested against a range of bacteria and fungi to assess its effectiveness as a new antimicrobial agent .
Neuropharmacology
Indole derivatives are known to interact with various neurotransmitter systems. This compound could be valuable in neuropharmacological research, potentially leading to the discovery of treatments for neurological disorders .
Chemical Synthesis and Catalysis
The compound’s structure could be useful in synthetic chemistry as a catalyst or intermediate in the synthesis of more complex molecules. Its unique reactive sites might facilitate novel catalytic processes or the production of new materials .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-amino-4-(5-bromo-2-fluorophenyl)-6-ethyl-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrFN3O3S/c1-2-25-16-6-4-3-5-12(16)18-19(29(25,26)27)17(14(10-23)20(24)28-18)13-9-11(21)7-8-15(13)22/h3-9,17H,2,24H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLXAIWDKOUVBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C(S1(=O)=O)C(C(=C(O3)N)C#N)C4=C(C=CC(=C4)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(5-bromo-2-fluorophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

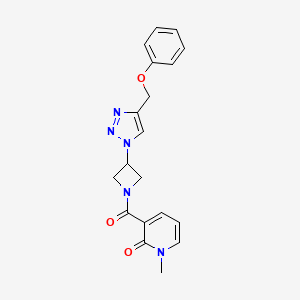
![1-(4-Methylpiperidin-1-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2882430.png)
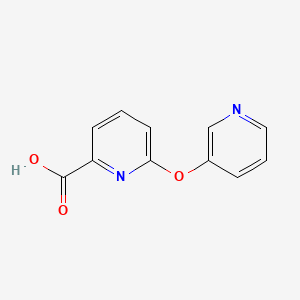


![(4-Chlorophenyl)(imidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2882437.png)
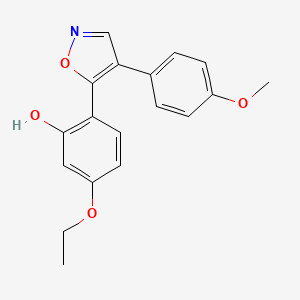
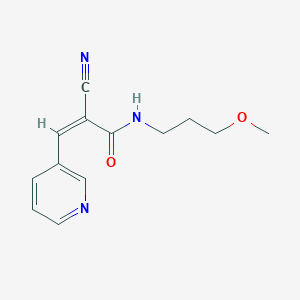

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2882443.png)
![N-[[4-(6,7-Dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2882446.png)
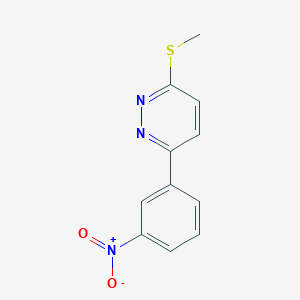
![1-[1-(2-Chlorophenyl)ethyl]piperazine](/img/structure/B2882448.png)
